N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-11-5-7-12(8-6-11)22-10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)23-17/h2-8H,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENBHPKRDVUTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
Thioether Formation: The p-tolylthio group is introduced by reacting the benzothiazole derivative with p-tolylthiol in the presence of a suitable base such as sodium hydride.
Amidation: The final step involves the reaction of the thioether derivative with 3-bromopropionyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of N-(4-Fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide and Analogs
Key Observations:
- Electron Effects: The 4-fluoro group in the target compound enhances electrophilicity compared to non-fluorinated analogs like compound 11 .
- Steric Considerations : The thioether group in the target compound introduces steric bulk compared to oxygen-based substituents, which may influence binding pocket interactions .
Key Observations:
- Coupling Reactions : Most analogs are synthesized via amide bond formation using coupling agents like PCl₃/Et₃N (e.g., compound 11) or Suzuki reactions (e.g., compound 31) .
- Yield Variability : Yields depend on substituent reactivity; electron-withdrawing groups (e.g., fluorine) may require optimized conditions .
Physicochemical and Spectral Properties
Spectral Data Comparisons
Solubility and Stability
Key Observations:
- Substituent Impact : Fluorine and chlorine substituents correlate with improved target specificity (e.g., compound 31’s KPNB1 inhibition) .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure:
- IUPAC Name: N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(p-tolylthio)propanamide
- Molecular Formula: C16H16FN2OS2
- Molecular Weight: 341.43 g/mol
Synthesis Overview:
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
- Thioether Formation: Reaction with p-tolylthiol in the presence of a base (e.g., sodium hydride).
- Amidation: Final reaction with 3-bromopropionyl chloride to yield the desired propanamide .
Biological Activity
Mechanism of Action:
this compound may exert its biological effects through interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the fluorine atom enhances its stability and lipophilicity, potentially improving its bioavailability and interaction with biological systems .
Antimicrobial Activity:
Research indicates that compounds within the benzo[d]thiazole class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition, which suggests its potential as a therapeutic agent in treating infections .
Anticancer Properties:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It appears to inhibit specific signaling pathways associated with cell survival and proliferation, making it a candidate for further development as an anticancer drug .
Case Studies
-
Study on Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity.
- Anticancer Activity Assessment:
Comparative Analysis
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide | Lacks fluorine | Moderate activity |
| N-(4-chlorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide | Contains chlorine | Lower efficacy |
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide to ensure high yield and purity?
- Methodological Answer : Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (DMF or DMSO for solubility), and catalyst use (triethylamine for reaction efficiency). Maintaining pH stability during coupling reactions and employing thin-layer chromatography (TLC) for real-time monitoring are essential. Post-synthesis purification via column chromatography is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic proton environments (e.g., signals at δ 7.2–8.1 ppm for fluorobenzo[d]thiazole). Infrared (IR) spectroscopy identifies functional groups like thioamide C=S stretches (~680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .
Q. How can solubility challenges be addressed for in vitro bioactivity assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) to pre-dissolve the compound. For aqueous systems, employ β-cyclodextrin inclusion complexes or pegylation strategies. Solubility can also be improved by modifying the p-tolylthio group to include hydrophilic substituents (e.g., hydroxyl or amine groups) .
Advanced Research Questions
Q. What mechanistic hypotheses explain the anticancer activity of this compound, and how can they be experimentally validated?
- Methodological Answer : Hypotheses include tubulin polymerization inhibition (common in benzothiazole derivatives) or kinase pathway disruption. Validate via:
- In vitro : Tubulin-binding assays using fluorescent colchicine analogs.
- Cellular : Cell cycle analysis (flow cytometry) and apoptosis markers (Annexin V staining).
Structural analogs with similar moieties show dose-dependent cytotoxicity in MCF-7 and HeLa models .
Q. How can researchers resolve contradictory data regarding bioactivity in different in vitro models?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Conduct comparative studies using isogenic cell lines to isolate genetic factors. Validate target engagement via CRISPR knockouts or pharmacological inhibitors. Contradictions may arise from differential expression of metabolic enzymes (e.g., cytochrome P450) .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism. Replace labile esters with amides. Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Pharmacokinetic studies in rodents can guide dose adjustments .
Key Notes for Experimental Design
- Controlled Variables : Monitor humidity during synthesis to prevent hydrolysis of the thioamide group .
- Negative Controls : Include structurally similar but inactive analogs (e.g., N-(4-methylbenzo[d]thiazol-2-yl) derivatives) to rule out nonspecific effects .
- Data Reproducibility : Use ≥3 biological replicates and report SEM/error bars for dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
